1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate
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Overview
Description
1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate is a complex organic compound with the molecular formula C21H22N2O4 and a molecular weight of 366.41 . . It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate involves multiple steps, starting from indole derivatives. The key steps include:
Nitration: Introduction of a nitro group into the indole ring.
Reduction: Reduction of the nitro group to an amine.
Alkylation: Introduction of the propanol group.
Esterification: Formation of the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions (temperature, pressure, solvents) is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate undergoes various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of prostate conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Gene Expression Modulation: Alteration of gene expression patterns, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-1-propanol: A simpler derivative without the nitro and benzoate groups.
2,3-Dihydro-1H-indole: Lacks the propanol and nitro groups.
5-Nitroindole: Contains the nitro group but lacks the propanol and benzoate groups.
Uniqueness
1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
350797-53-4 |
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Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-[5-(2-nitroprop-1-enyl)-2,3-dihydroindol-1-yl]propyl benzoate |
InChI |
InChI=1S/C21H22N2O4/c1-16(23(25)26)14-17-8-9-20-19(15-17)10-12-22(20)11-5-13-27-21(24)18-6-3-2-4-7-18/h2-4,6-9,14-15H,5,10-13H2,1H3 |
InChI Key |
DXPSNTYBDZHIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC2=C(C=C1)N(CC2)CCCOC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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